2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine
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Overview
Description
2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics and biological activities . The compound features a fused bicyclic structure with a trifluoromethyl group at the 6-position and a cyclopropyl group at the 2-position, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the condensation of 2-aminopyridine with cyclopropyl ketone and trifluoromethyl iodide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects . The pathways involved in its mechanism of action include the inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine can be compared with other similar compounds, such as:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has similar structural features but differs in the substituents at the 2- and 6-positions, which can affect its biological activity and chemical properties.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound shares the trifluoromethyl group at the 6-position but has a chlorine atom at the 8-position, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H10F3N3 |
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Molecular Weight |
241.21 g/mol |
IUPAC Name |
2-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)7-3-8(15)10-16-9(6-1-2-6)5-17(10)4-7/h3-6H,1-2,15H2 |
InChI Key |
SNJMBGVHIKLYBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C=C(C=C(C3=N2)N)C(F)(F)F |
Origin of Product |
United States |
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